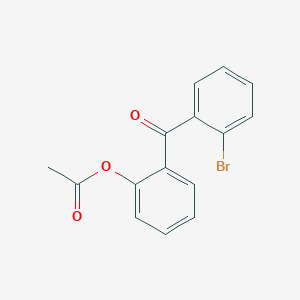

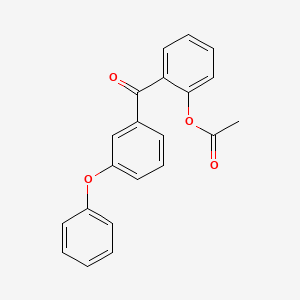

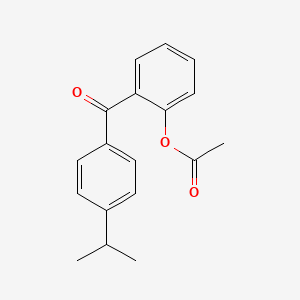

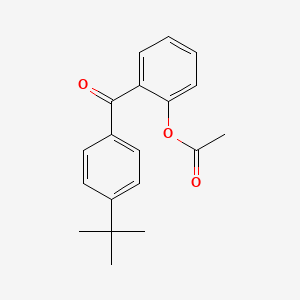

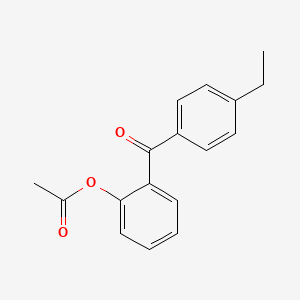

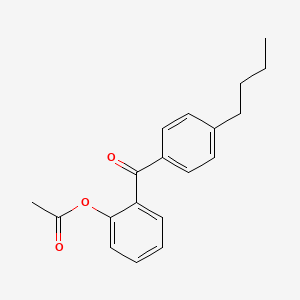

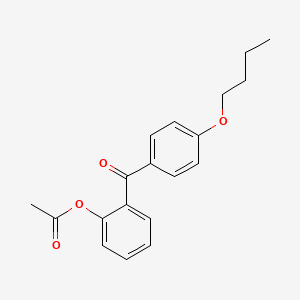

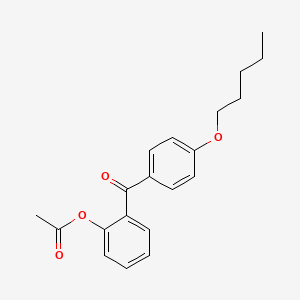

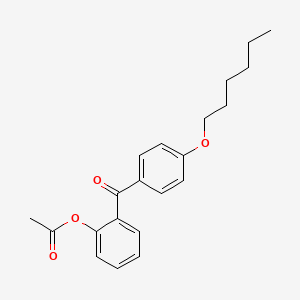

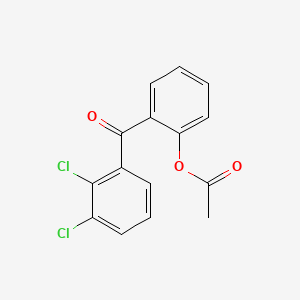

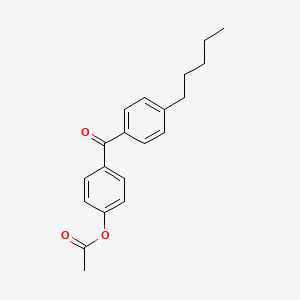

4-Acetoxy-4'-pentylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-Acetoxy-4'-pentylbenzophenone" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their chemical properties, which can provide insights into the synthesis, molecular structure, and chemical reactions of structurally similar compounds. For instance, the synthesis and structure of (4-acetyl-3-hydroxyphenoxy)tetraphenylantimony and the structure of 4-acetylpyridine with pentachlorophenol are discussed, which may share some synthetic pathways or structural characteristics with this compound.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the reaction of pentaphenylantimony with 4-acetyl-1,3-dihydroxybenzene to yield (4-acetyl-3-hydroxyphenoxy)tetraphenylantimony . Similarly, the synthesis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives provides an example of how acetoxy groups can be introduced into a molecule. These methods could potentially be adapted for the synthesis of this compound by considering the specific functional groups and the desired molecular framework.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of compounds, as seen in the studies of the molecular complex of 4-acetylpyridine with pentachlorophenol and (4-acetyl-3-hydroxyphenoxy)tetraphenylantimony . These analyses reveal details such as bond lengths, angles, and the overall geometry of the molecules, which are crucial for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including the polymerization reaction and its side reactions in the synthesis of copolymers , and the synthesis of azoderivatives . These reactions involve the formation and cleavage of acetoxy groups, which are relevant to the chemical reactions that this compound might undergo. Understanding these reactions can provide insights into the reactivity and potential applications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the presence of acetoxy groups can affect the compound's solubility, melting point, and reactivity. The papers do not directly discuss the properties of this compound, but the properties of related compounds, such as the phenolic compounds from Acacia catechu and the phenylazo derivatives , can offer some context regarding the behavior of similar molecular structures.

Wissenschaftliche Forschungsanwendungen

Biochemical Activity and Enzyme Interactions

4-Acetoxy derivatives of various compounds have been extensively studied for their biochemical activities. Specifically, acetoxy derivatives of coumarins have been identified to interact with a unique enzyme, Acetoxy Drug: Protein Transacetylase (TAase), which modulates the activity of functional proteins by transferring acetyl groups. The specificity of acetoxy compounds in enhancing TAase activity has been demonstrated, highlighting their potential importance in biochemical pathways and therapeutic applications (Kumar et al., 2005).

Skin Metabolism and Dermal Transformation

In the context of dermal applications, the metabolism of acetoxy-containing compounds by skin cells is crucial for their safety and efficacy. Studies have shown that certain acetoxy compounds undergo specific metabolic transformations in the skin, forming metabolites like N-acetyl derivatives. This 'first-pass' metabolism effect in the skin indicates the potential of acetoxy compounds in topical applications and their interactions with skin enzymes (Goebel et al., 2009).

Antioxidant and Pro-oxidant Properties

Acetoxy derivatives of polyphenols, including coumarins, have shown significant antioxidant or pro-oxidant properties. These compounds can modulate the activity of enzymes and proteins through acetylation, contributing to their potential use as pharmacological agents. The balance between their antioxidant and pro-oxidant activities is pivotal in determining their therapeutic potential and safety profile (Verma et al., 2014).

Role in Hydrolysis and Photolysis

The hydrolysis and photolysis of acetoxy-containing compounds are significant for understanding their stability and transformation in different environments. For instance, studies on 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one have shed light on the hydrolysis process leading to the generation of reactive intermediates, which are important for its anti-tumor activity. Understanding these processes is crucial for designing compounds with desired stability and reactivity (Wang et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(4-pentylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-4-5-6-16-7-9-17(10-8-16)20(22)18-11-13-19(14-12-18)23-15(2)21/h7-14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHWECQLKIHAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641715 |

Source

|

| Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-76-0 |

Source

|

| Record name | 4-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.